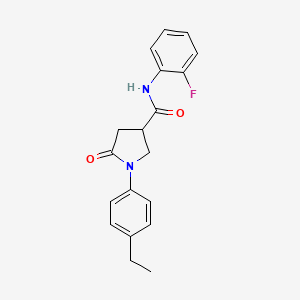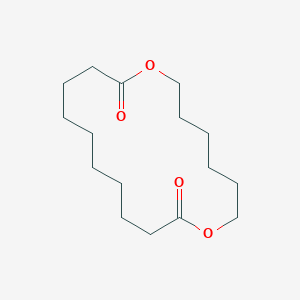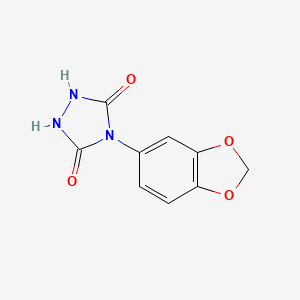
ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate is a synthetic organic compound with a complex structure It features an indole ring, a common motif in many biologically active molecules, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ester Group: The ester group can be introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the ester with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amide derivatives.
科学研究应用
Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its indole structure.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Tryptophan: An amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
属性
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-16(21)15(20-17(22)18(2,3)4)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIMHZUBUEXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-Chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B4940019.png)

![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine](/img/structure/B4940092.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


